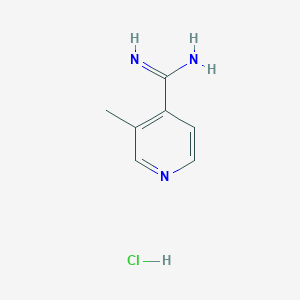

3-Methyl-isonicotinamidine hydrochloride

Description

Properties

IUPAC Name |

3-methylpyridine-4-carboximidamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3.ClH/c1-5-4-10-3-2-6(5)7(8)9;/h2-4H,1H3,(H3,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNPATKFTQUSTMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1)C(=N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes to 3-Methyl-isonicotinamidine Hydrochloride

The synthesis of this compound is a multi-step process that begins with the formation of a key precursor and proceeds through a classic chemical reaction to form the amidine functional group.

Precursor Chemistry: Isonicotinonitrile and Related Intermediates

The primary precursor for the synthesis of this compound is 3-methyl-isonicotinonitrile, also known as 3-methyl-4-cyanopyridine. The synthesis of this nitrile often starts from 3-methylpyridine (B133936) (3-picoline). A common industrial method for producing pyridine (B92270) carbonitriles is the ammoxidation of methylpyridines. wikipedia.org This process involves reacting 3-methylpyridine with ammonia (B1221849) and oxygen at high temperatures over a catalyst to yield 3-methyl-isonicotinonitrile. wikipedia.org

Another pathway involves the synthesis of an isonicotinic acid derivative, which is then converted to the nitrile. For instance, isonicotinic acid can be esterified using methanol (B129727) and a sulfuric acid catalyst to produce methyl isonicotinate. prepchem.com This ester can then be subjected to amination and dehydration to form the nitrile group.

Amidine Formation Strategies (e.g., from nitriles via Pinner reaction or similar amidine formation)

The most established and practical method for converting nitriles, such as 3-methyl-isonicotinonitrile, into amidines is the Pinner reaction. organic-chemistry.orgresearchgate.netwikipedia.org This reaction proceeds in two main steps.

First, the nitrile is treated with an anhydrous alcohol (like ethanol) in the presence of anhydrous hydrogen chloride (HCl) gas. organic-chemistry.orgjk-sci.com This acid-catalyzed addition of the alcohol to the nitrile group forms an intermediate imino ester salt, known as a Pinner salt (in this case, an alkyl 3-methyl-isonicotinoimidate hydrochloride). wikipedia.orgjk-sci.com It is crucial to maintain anhydrous conditions and low temperatures, as the Pinner salt can be thermodynamically unstable. wikipedia.orgjk-sci.com

In the second step, the isolated Pinner salt is reacted with ammonia, typically dissolved in alcohol, to form the final amidine hydrochloride. researchgate.netwikipedia.org The ammonia displaces the alkoxy group of the imino ester to yield this compound.

The mechanism involves the protonation of the nitrile by the strong acid (HCl), which activates it for nucleophilic attack by the alcohol. The resulting intermediate then undergoes proton transfer to yield the imino ester hydrochloride. organic-chemistry.org

Catalytic Approaches in Synthesis

The Pinner reaction is fundamentally an acid-catalyzed process, with hydrogen chloride being the traditional and most common catalyst. However, research has explored other catalytic systems. Strong acids like sulfuric acid (H₂SO₄) and trifluoroacetic acid (TFA) can also be employed.

Beyond traditional proton acids, Lewis acids have been shown to promote Pinner-type reactions. nih.gov Furthermore, some transition-metal catalysts have been investigated for similar transformations. nih.gov For the synthesis of substituted amidines from nitriles and amines, copper-catalyzed protocols have also been developed, offering an alternative to the classic Pinner route under different reaction conditions. mdpi.com

| Reaction Stage | Catalyst Type | Specific Examples | Key Features |

| Amidine Formation (Pinner) | Strong Brønsted Acids | Hydrogen Chloride (HCl), Sulfuric Acid (H₂SO₄) | Traditional, requires anhydrous conditions. jk-sci.com |

| Amidine Formation (Pinner-type) | Lewis Acids | Trimethylsilyl (B98337) triflate, Hafnium(IV) triflate | Can offer milder and more chemoselective conditions. nih.gov |

| Amidine Formation (Alternative) | Transition Metals | Copper(I) chloride (CuCl) | Catalyzes direct addition of amines to nitriles. mdpi.com |

Derivatization Strategies and Functionalization

As an amidine, this compound serves as a valuable N-C-N synthon for the construction of various nitrogen-containing heterocyclic compounds.

Pyrimidine (B1678525) Derivatives from this compound

Amidines are key building blocks in the synthesis of pyrimidine rings. The Pinner pyrimidine synthesis involves the condensation of an amidine with a 1,3-dicarbonyl compound, such as a β-diketone, β-keto ester, or malonic ester. slideshare.net

In this reaction, this compound can react with a suitable 1,3-dielectrophilic substrate. The reaction typically proceeds via a [3+3] annulation (cyclization), where the two nitrogen atoms and the central carbon of the amidine form a part of the new pyrimidine ring. rsc.orgrsc.org This condensation is often catalyzed by an acid or a base. slideshare.net Following the initial cyclization, an oxidation step, which can sometimes be achieved using air under visible-light photo-oxidation, leads to the aromatic pyrimidine product. rsc.orgrsc.org This method allows for the synthesis of a wide variety of substituted pyrimidines where one of the substituents on the ring is the 3-methyl-pyridin-4-yl group.

| Reactant Type | Reaction | Catalyst/Conditions | Product |

| β-Diketones | Condensation / Cyclization | Acid or Base | 2-(3-methyl-pyridin-4-yl)-4,6-disubstituted-pyrimidine |

| β-Keto Esters | Condensation / Cyclization | Acid or Base | 4-hydroxy-2-(3-methyl-pyridin-4-yl)-6-substituted-pyrimidine |

| α,β-Unsaturated Ketones | [3+3] Annulation & Oxidation | Metal-free, visible light | Multi-substituted pyrimidines rsc.orgrsc.org |

Oxadiazole Derivatives via Amidine Condensation

The synthesis of 1,2,4-oxadiazoles can be achieved through the cyclization of N-acylamidines. researchgate.net To form an oxadiazole derivative from 3-Methyl-isonicotinamidine, a two-step process is generally required.

First, the amidine is acylated by reacting it with an acylating agent, such as an acid chloride or anhydride, to form the corresponding N-acylamidine intermediate. This intermediate possesses all the necessary atoms for the subsequent cyclization.

Second, the N-acylamidine undergoes an oxidative cyclization to form the 1,2,4-oxadiazole (B8745197) ring. researchgate.net This intramolecular reaction involves the formation of an N-O bond. Reagents such as N-bromosuccinimide (NBS) have been shown to effectively mediate this transformation under mild conditions, often proceeding through an N-brominated intermediate followed by dehydrobromination to induce cyclization. researchgate.netnih.gov This strategy results in the formation of a 3,5-disubstituted-1,2,4-oxadiazole, where the 3-position is occupied by the 3-methyl-pyridin-4-yl group and the 5-position is determined by the acylating agent used.

Analog Development and Structure-Activity Relationship (SAR) Studies

Analog development is the process of synthesizing a series of compounds (analogs) that are structurally similar to a lead compound. By systematically modifying parts of the lead structure and evaluating the biological activity of each new analog, researchers can determine which chemical features are essential for activity. This process is known as a Structure-Activity Relationship (SAR) study. SAR provides crucial insights into how a molecule interacts with its biological target, guiding the optimization of potency, selectivity, and pharmacokinetic properties.

Despite the importance of this process in drug discovery, a review of published scientific literature indicates that detailed analog development programs and their corresponding Structure-Activity Relationship (SAR) studies focused on this compound have not been reported. Information regarding the synthesis of a series of its derivatives and the subsequent evaluation of their biological activities to establish clear SAR is not publicly available at this time.

Biological Activity and Mechanistic Investigations in Vitro and in Silico

Exploration of Inhibitory Potentials

Derivatives stemming from the 3-methyl-isonicotinamidine framework have been investigated for their ability to inhibit key enzymes involved in cellular replication and signaling pathways.

Human topoisomerase I (Top1) is a vital enzyme in DNA replication and a validated target for anticancer drugs. Azaindenoisoquinolines, a class of Top1 inhibitors, can be synthesized from precursors structurally related to 3-methyl-isonicotinamidine, such as 3-cyano-2-methylpyridine. nih.gov These compounds function by trapping the Top1-DNA cleavage complex, which ultimately leads to cell death in rapidly dividing cancer cells.

A comprehensive study of various azaindenoisoquinoline isomers has shown that the placement of the nitrogen atom within the isoquinoline (B145761) ring system significantly impacts both Top1 inhibitory activity and cytotoxicity. nih.gov Notably, 7-azaindenoisoquinolines have demonstrated the most potent Top1 inhibition and the highest cytotoxicity among the isomers studied. nih.gov The introduction of substituents, such as a methoxy (B1213986) group on the D-ring, has been shown to further enhance the biological activity of these compounds. nih.gov

Table 1: Topoisomerase I Inhibitory Activity of Selected Azaindenoisoquinoline Derivatives

| Compound | Target | IC₅₀ (µM) | Cytotoxicity (GI₅₀, µM) in Cancer Cell Lines |

|---|---|---|---|

| 7-Azaindenoisoquinoline Analog | Topoisomerase I | Data not specified | Data not specified |

| 10-Azaindenoisoquinoline Analog | Topoisomerase I | Data not specified | Largely non-toxic |

G protein-coupled receptor kinases (GRKs) are crucial regulators of cellular signaling, and their dysregulation is implicated in various diseases, including heart failure. nih.gov The development of selective GRK2 inhibitors is a significant area of research. While direct derivatives of 3-Methyl-isonicotinamidine hydrochloride as GRK2 inhibitors are not explicitly detailed in the available literature, compounds featuring a pyridine (B92270) scaffold have been a focus of such research. nih.gov

Paroxetine-based inhibitors, which contain a piperidine (B6355638) ring (a saturated pyridine derivative), have shown promise as selective GRK2 inhibitors. nih.gov A newly synthesized inhibitor from this class, CCG258747, demonstrates nanomolar potency against GRK2 and exhibits high selectivity over other kinases. nih.gov The exploration of pyridine-containing scaffolds highlights a potential avenue for designing novel GRK2 inhibitors derived from the 3-methyl-pyridine core.

Table 2: Kinase Inhibition Profile of a Selective GRK2 Inhibitor

| Compound | Target Kinase | IC₅₀ (nM) | Selectivity Profile |

|---|

Note: This data is for a paroxetine-based inhibitor, which shares a nitrogen-containing heterocyclic ring with the subject compound.

The global health crisis caused by SARS-CoV-2 spurred intensive research into novel antiviral agents. Pyridine derivatives have been investigated as potential inhibitors of key viral proteins. nih.gov Molecular docking studies have suggested that pyridine-containing compounds can bind to crucial targets in the SARS-CoV-2 replication cycle. nih.gov

While specific research on the anti-SARS-CoV-2 activity of this compound derivatives is limited, the broader class of molecules containing pyridine and amide functionalities has been a source of inhibitors for the SARS-CoV-2 main protease (Mpro). nih.gov The amide group in some pyridine-containing inhibitors has been shown to form hydrogen bonds with key residues in the Mpro active site. nih.gov This suggests that the isonicotinamidine (B1297283) scaffold could be a valuable starting point for the design of novel SARS-CoV-2 inhibitors.

Antimicrobial Research Focus

Analogues synthesized from nicotinamide (B372718) and related precursors have demonstrated notable efficacy against a range of bacterial and fungal pathogens.

The antibacterial potential of N-substituted pyridine derivatives has been an area of active investigation. A study on N-substituted derivatives of N-(4-Methylpyridin-2-yl)benzenesulfonamide revealed that these compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria. researchgate.net One particular derivative, N-Heptyl-N-(4-methylpyridin-2-yl)benzenesulfonamide, was found to be the most potent, with activity comparable to the standard antibiotic ciprofloxacin. researchgate.net

Furthermore, amidrazone derivatives, which share a functional group with isonicotinamidine, are known for their broad biological activities, including antibacterial effects. nih.gov

Table 3: Minimum Inhibitory Concentration (MIC) of an N-Substituted Pyridine Derivative

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|

Note: The table highlights the potential of the methyl-pyridine scaffold in antibacterial agents.

Nicotinamide derivatives have emerged as a promising class of antifungal agents. A series of novel nicotinamide derivatives containing a 1,3,4-oxadiazole (B1194373) moiety were synthesized and evaluated for their in vitro activity against several phytopathogenic fungi. nih.gov Many of these compounds exhibited antifungal activity that was comparable to or greater than the commercial fungicide hymexozol. nih.gov Structure-activity relationship studies indicated that specific substitutions on the benzene (B151609) ring and the presence of a hydrazone group could enhance antifungal efficacy. nih.gov

Another study focused on nicotinamide derivatives designed to disrupt the fungal cell wall. One compound, in particular, demonstrated potent activity against Candida albicans, including fluconazole-resistant strains, with a minimum inhibitory concentration (MIC) as low as 0.25 µg/mL. bohrium.comsemanticscholar.org This compound also showed fungicidal, anti-hyphal, and anti-biofilm activities. bohrium.com

Table 4: Antifungal Activity of a Potent Nicotinamide Derivative

| Compound | Fungal Strain | MIC (µg/mL) |

|---|---|---|

| Nicotinamide Derivative 16g | Candida albicans SC5314 | 0.25 |

Note: This data is for a nicotinamide derivative, a structurally related class of compounds.

Molecular Interactions and Binding Mechanisms

Research into derivatives structurally related to this compound, particularly those incorporating the core pyridine or piperazine (B1678402) moieties, has explored their interactions with various neurotransmitter receptors, including serotonin (B10506) (5-HT) receptors. These receptors are significant targets for therapeutic agents aimed at treating central nervous system disorders.

Studies have focused on designing multitarget-directed ligands (MTDLs) that can interact with one or more serotonin-related targets. nih.gov For instance, derivatives combining fragments known to bind to 5-HT₁A receptors with moieties that inhibit the serotonin transporter (SERT) have been synthesized and evaluated. nih.gov One series of compounds constrained an aryloxyethylamine moiety within a 3-amino-3,4-dihydro-2H-1-benzopyran nucleus, leading to a derivative with good binding affinity for both 5-HT₁A receptors and SERT, along with full antagonism at the 5-HT₁A receptor. nih.gov

Furthermore, the effects of serotonin agonists, such as N-(3-trifluoromethyl)phenylpiperazine hydrochloride (TFMPP), which shares a piperazine feature with some nicotinic acid derivatives, have been evaluated. nih.govnih.gov Studies on TFMPP revealed its ability to reduce 5-HT synthesis in various brain regions, including the dorsal and median raphe, highlighting the potent effects such derivatives can have on the serotonergic system. nih.gov The development of novel 1,3,5-triazine (B166579) derivatives as potent 5-HT₆ receptor ligands also underscores the continued interest in heterocyclic compounds as modulators of serotonin receptors for potential therapeutic applications in diseases like Alzheimer's. mdpi.com

| Derivative Class/Compound | Target(s) | Key Finding | Reference |

|---|---|---|---|

| Aryloxyethylamine constrained in benzopyran nucleus | 5-HT₁A Receptor, SERT | Good binding affinity for both targets; full 5-HT₁A antagonist. | nih.gov |

| TFMPP (Serotonin Agonist) | 5-HT Synthesis / Receptors | Reduced 5-HT synthesis in dorsal and median raphe. | nih.gov |

| 4-(2-tert-butylphenoxy)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine | 5-HT₆ Receptor | Potent and selective ligand with a Kᵢ of 13 nM. | mdpi.com |

While direct enzymatic inhibition data for this compound is not extensively documented, research on structurally related nitrocatechol derivatives provides significant insight into potential mechanisms of action, particularly concerning Catechol-O-methyltransferase (COMT). COMT is a crucial enzyme in the metabolic inactivation of catecholamine neurotransmitters, and its inhibition is a key strategy in managing CNS disorders like Parkinson's disease. nih.govdoi.org

Nitrocatechol-type compounds are recognized as potent, reversible, and selective COMT inhibitors. doi.orgresearchgate.net They mimic the catechol substrates but are poor substrates for O-methylation themselves due to the electron-withdrawing nature of the nitro group. doi.org The binding mode of these inhibitors has been elucidated through X-ray crystallography, showing that they occupy the substrate-binding site, which is consistent with a competitive inhibition mechanism. nih.gov For example, the compound 1-(3,4-Dihydroxy-5-nitrophenyl)-2-phenyl-ethanone (BIA 3-202) is a nitrocatechol-type COMT inhibitor that has been studied for its potential clinical benefits. doi.orgnih.gov

The potency of these inhibitors is often quantified by their half-maximal inhibitory concentration (IC₅₀). For instance, a 3'-fluoro derivative of a bisubstrate inhibitor demonstrated very potent COMT inhibition with an IC₅₀ value of 11 nM. nih.gov The development of COMT inhibitors has progressed through generations, with second-generation inhibitors like entacapone (B1671355) and tolcapone (B1682975) being well-established nitrocatechols used in therapy. researchgate.net

| Inhibitor Type | Enzyme Target | Mechanism of Action | Example Compound | Reference |

|---|---|---|---|---|

| Nitrocatechol Derivatives | Catechol-O-methyltransferase (COMT) | Competitive inhibition; occupy the substrate-binding site. | BIA 3-202, Tolcapone, Entacapone | nih.govdoi.orgresearchgate.net |

| Bisubstrate Inhibitor (3'-fluoro derivative) | Catechol-O-methyltransferase (COMT) | Potent inhibition with an IC₅₀ of 11 nM. | Not specified | nih.gov |

Computational Chemistry and Modeling

In silico tools are increasingly used in the early stages of drug discovery to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new chemical entities. nih.govglobalhealthsciencegroup.com For derivatives of nicotinic acid and related heterocyclic structures, these predictive models help to identify candidates with favorable pharmacokinetic profiles and low toxicity, thereby reducing the likelihood of late-stage failures. nih.gov

ADMET studies predict various parameters. For instance, intestinal absorption is a key factor for orally administered drugs, and molecules with absorption of less than 30% are considered poorly absorbed. nih.gov Toxicity assessments can predict potential issues such as mutagenicity (Ames test), hepatotoxicity, and skin sensitization. globalhealthsciencegroup.comnih.gov For example, in silico analysis of phthalimide (B116566) derivatives showed them to be non-carcinogenic and non-mutagenic according to predictions from Toxtree software. globalhealthsciencegroup.com Similarly, studies on ceftazidime (B193861) and its impurities used computational approaches to predict that specific structural moieties, such as the quaternary amine group at the C-3 side chain, are key toxic functional groups. frontiersin.org

These predictive studies help to prioritize lead compounds for further development by flagging those with a low probability of success due to poor pharmacokinetics or safety concerns. nih.gov

| ADMET Parameter | Description | Significance in Drug Discovery | Reference |

|---|---|---|---|

| Intestinal Absorption | Predicts the extent of drug absorption from the gastrointestinal tract. | Crucial for determining oral bioavailability. | nih.gov |

| AMES Toxicity | Assesses the mutagenic potential of a compound. | A positive result suggests the compound could be a carcinogen. | nih.gov |

| Hepatotoxicity | Predicts the potential for a compound to cause drug-induced liver injury. | A major safety concern in drug development. | nih.gov |

| Drug-Likeness | Evaluates if a compound has properties consistent with known drugs (e.g., Lipinski's Rule of Five). | Helps filter out compounds with poor physicochemical properties. | globalhealthsciencegroup.comscielo.br |

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely applied to study the interactions between ligands, such as derivatives of isonicotinoyl hydrazide or nicotinic acid, and their protein targets. researchgate.netmdpi.com These studies provide valuable insights into the binding modes and energies that drive molecular recognition.

In studies of isonicotinoyl hydrazide derivatives as potential inhibitors of the main protease of COVID-19 (Mpro), docking results showed that the molecules fit within the active site of the enzyme. researchgate.net Specific interactions, such as hydrogen bonds and arene-cation interactions with key amino acid residues like Ser95, Glu138, and Lys15, were identified as crucial for binding. mdpi.com For example, in a series of thiazole (B1198619) conjugates, docking revealed binding energies as favorable as -9.2 kcal/mol. mdpi.com

Docking studies on pyridine and pyrimidine (B1678525) derivatives as potential EGFR kinase inhibitors have also been conducted. nih.gov The reliability of these docking procedures is often validated by redocking a known co-crystallized ligand into the protein's active site; a root-mean-square deviation (RMSD) value below 2.0 Å typically indicates a reliable docking protocol. nih.gov These computational analyses are instrumental in structure-activity relationship (SAR) studies and in guiding the design of more potent and selective inhibitors. nih.gov

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. nih.govmdpi.com For isonicotinohydrazide and related pyridine derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G**, are employed to determine optimized molecular geometries, vibrational frequencies, and electronic properties. nih.govresearchgate.net

Conformational analysis, frequently performed using potential energy surface (PES) scans, helps identify the most stable, low-energy conformer of a molecule. researchgate.netmendeley.com This is critical as the biological activity of a molecule is often dependent on its three-dimensional shape. The calculated geometric parameters (bond lengths and angles) from DFT studies often show good agreement with experimental data from X-ray crystallography. nih.gov

Furthermore, DFT is used to analyze frontier molecular orbitals (FMOs)—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.govresearchgate.net The energy gap between HOMO and LUMO is an important indicator of a molecule's chemical stability and reactivity. researchgate.net These theoretical calculations provide a fundamental understanding of a molecule's intrinsic properties, which complements experimental biological data. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

A notable example involves the investigation of 1,3-thiazinan-3-yl isonicotinamide (B137802) derivatives for their antitubercular activity. In this research, both two-dimensional (2D) and three-dimensional (3D) QSAR models were developed to elucidate the key structural features governing the activity against Mycobacterium tuberculosis. The enzyme enoyl acyl carrier protein reductase (enoyl ACP reductase) was identified as a key target, as its inhibition disrupts mycolic acid synthesis, which is essential for the bacterial cell wall. nih.gov

For the 2D QSAR analysis, a statistically significant model was generated using the Stepwise Multiple Linear Regression (SA-MLR) method. This model demonstrated a high correlation coefficient (r²) of 0.958 and a robust predictive capability indicated by a cross-validated correlation coefficient (q²) of 0.922. nih.gov Such high statistical values suggest that the model can reliably predict the antitubercular activity of new derivatives based on their structural descriptors.

In parallel, a 3D QSAR model was developed using the Simulated Annealing k-Nearest Neighbor (SA-KNN) method, which resulted in a q² value of 0.8498. nih.gov This 3D model provides a more detailed understanding of the spatial arrangement of substituents and their influence on the interaction with the target enzyme. The insights gained from these models can guide topological, electrostatic, steric, and hydrophobic substitutions around the isonicotinamide nucleus to design novel chemical entities with enhanced activity. nih.gov

Similarly, QSAR studies on isonicotinic acid hydrazide derivatives have highlighted the importance of certain physicochemical properties in their antimicrobial activity. These studies have indicated that topological parameters are significant in governing the biological action of these compounds. benthamdirect.com Multi-target QSAR models have been effective in predicting the antimicrobial activity of these derivatives, underscoring the utility of computational approaches in drug design and optimization. nih.gov

The findings from these QSAR studies on related isonicotinamide and isonicotinic acid hydrazide derivatives collectively suggest that the biological activity of this class of compounds is highly dependent on specific structural modifications. The predictive models generated through these studies serve as a crucial tool for the rational design of new derivatives with improved therapeutic potential.

Table 1: Statistical Parameters of QSAR Models for Isonicotinamide Derivatives

| QSAR Model Type | Method | Correlation Coefficient (r²) | Cross-validated Correlation Coefficient (q²) | Reference |

| 2D-QSAR | SA-MLR | 0.958 | 0.922 | nih.gov |

| 3D-QSAR | SA-KNN | - | 0.8498 | nih.gov |

Analytical Methodologies for Research and Characterization

Chromatographic Techniques in Research

Chromatography is a fundamental tool for the separation, identification, and quantification of chemical compounds. In the context of 3-Methyl-isonicotinamidine hydrochloride, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly valuable.

High-Performance Liquid Chromatography (HPLC) is an essential technique for the analysis and purity assessment of non-volatile compounds like this compound. The method's efficiency in separating components of a mixture makes it ideal for determining the purity of a sample and quantifying the main compound. nih.gov

A typical HPLC system for analyzing compounds similar to this compound would employ a reversed-phase column, such as a C18 column. researchgate.net The mobile phase often consists of a mixture of an aqueous buffer (e.g., with acetic acid) and an organic solvent like acetonitrile. nih.gov The separation is based on the differential partitioning of the analyte between the stationary phase and the mobile phase. Detection is commonly achieved using a Diode Array Detector (DAD), which can provide spectral information and enhance the specificity of the analysis. mdpi.com

Validation of an HPLC method is critical to ensure its accuracy and precision. nih.gov This involves assessing parameters such as linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision. nih.govmdpi.com For instance, calibration curves are constructed to demonstrate a linear relationship between the concentration of the analyte and the detector response, typically yielding a high correlation coefficient (r² > 0.99). nih.govnih.gov

| Parameter | Typical Condition/Value | Reference |

|---|---|---|

| Column | Reversed-phase C18 | researchgate.net |

| Mobile Phase | Acetonitrile/Water with Acetic Acid | nih.gov |

| Flow Rate | ~1.0 - 2.0 mL/min | nih.gov |

| Detection | UV/DAD at ~254 nm | nih.gov |

| Linearity (r²) | > 0.999 | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. frontiersin.orgnih.gov For non-volatile compounds such as this compound, derivatization is often necessary to increase their volatility, making them suitable for GC-MS analysis. nih.govresearchgate.net Silylation is a common derivatization technique where active hydrogen atoms are replaced by a trimethylsilyl (B98337) (TMS) group. researchgate.net

The GC separates the derivatized analytes based on their boiling points and interactions with the stationary phase of the column. mdpi.com The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio (m/z), providing a unique mass spectrum for each component. nist.govnist.gov This mass spectrum acts as a "fingerprint" for identification. swgdrug.org

GC-MS is highly sensitive and specific, allowing for the identification and quantification of trace amounts of volatile impurities or degradation products. nih.gov The choice of derivatizing agent, reaction conditions, and GC-MS parameters are optimized to achieve the desired separation and sensitivity. nih.govrsc.org

| Parameter | Typical Condition/Value | Reference |

|---|---|---|

| Derivatization Agent | Silylation reagents (e.g., MSTFA) | youtube.com |

| GC Column | Capillary column (e.g., DB-5) | rsc.org |

| Carrier Gas | Helium or Hydrogen | |

| Ionization Mode | Electron Ionization (EI) | nist.gov |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | frontiersin.orgmdpi.com |

Spectroscopic Approaches

Spectroscopic techniques are indispensable for elucidating the molecular structure and identifying functional groups within a compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. jchps.comslideshare.net Both ¹H NMR and ¹³C NMR are routinely used. ¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity. jchps.com ¹³C NMR provides information about the carbon skeleton of the molecule. mdpi.com

The chemical shifts (δ) in an NMR spectrum are indicative of the electronic environment of the nuclei. rsc.orgslideshare.net For instance, the methyl group protons in this compound would appear at a characteristic chemical shift. The integration of the signals in a ¹H NMR spectrum corresponds to the relative number of protons, and the splitting patterns (multiplicity) reveal the number of neighboring protons. jchps.com Advanced 2D NMR techniques can further establish the connectivity between different atoms in the molecule. mdpi.com

| Nucleus | Information Provided | Reference |

|---|---|---|

| ¹H | Proton environment, number, and connectivity | jchps.com |

| ¹³C | Carbon skeleton and chemical environment | mdpi.com |

| 2D NMR (e.g., COSY, HSQC) | Detailed structural connectivity | mdpi.com |

Mass Spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. mdpi.com When a molecule is ionized in the mass spectrometer, it forms a molecular ion (M⁺) whose m/z value corresponds to the molecular weight of the compound. nih.govnih.gov

The molecular ion can then fragment into smaller, characteristic ions. The pattern of these fragment ions is unique to the compound's structure and can be used for identification and structural elucidation. mdpi.comnih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass of the ions, which allows for the determination of the elemental composition. nih.gov

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. libretexts.org When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. researchgate.net

An IR spectrum is a plot of absorbance or transmittance versus frequency (usually in wavenumbers, cm⁻¹). Specific functional groups give rise to characteristic absorption bands. For this compound, one would expect to see characteristic peaks for C-H bonds (from the methyl group and the pyridine (B92270) ring), C=N and C-N bonds of the amidine group, and C=C and C-N bonds of the pyridine ring. The "fingerprint region" of the spectrum (below 1500 cm⁻¹) is complex but unique to each molecule, aiding in definitive identification. libretexts.org

| Functional Group | Approximate IR Absorption Range (cm⁻¹) | Reference |

|---|---|---|

| N-H stretch (Amidine) | 3300 - 3500 | |

| C-H stretch (Aromatic/Alkyl) | 2850 - 3100 | libretexts.org |

| C=N stretch (Amidine/Pyridine) | 1640 - 1690 | |

| C=C stretch (Aromatic) | 1450 - 1600 | libretexts.org |

UV/Vis Spectrophotometry for Quantification of Chromophores and Derivatives

Ultraviolet-Visible (UV/Vis) spectrophotometry is a fundamental technique for the quantitative analysis of compounds that absorb light in the UV-Vis portion of the electromagnetic spectrum. The absorption of UV or visible light by a molecule corresponds to the excitation of electrons from lower to higher energy orbitals. This phenomenon is characteristic of specific structural moieties within the molecule known as chromophores.

For this compound, the primary chromophore is the substituted pyridine ring. This aromatic system contains delocalized π-electrons that undergo π → π* transitions upon absorption of UV radiation. The exact wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are influenced by the substituents on the pyridine ring (the methyl and amidine groups) and the solvent used for analysis.

While specific experimental spectra for this compound are not widely published, data from closely related analogs such as isonicotinic acid and nicotinamide (B372718) suggest that the compound would exhibit strong absorbance in the UV region. sielc.comsielc.com Isonicotinic acid, for example, has absorption maxima around 214 nm and 264 nm. sielc.com Nicotinamide shows similar absorption maxima at approximately 210 nm and 260 nm. sielc.com Based on this, the expected UV absorption maxima for this compound would be in a similar range, likely between 260-270 nm.

The quantification of this compound in solution can be achieved by applying the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. A calibration curve is typically constructed by measuring the absorbance of several standard solutions of known concentrations at the λmax. This curve is then used to determine the concentration of the compound in unknown samples.

Table 1: Illustrative UV/Vis Spectrophotometric Properties of Pyridine Derivatives This table presents typical data based on related compounds, as specific published data for this compound is not available.

| Compound | Typical λmax 1 (nm) | Typical λmax 2 (nm) | Associated Transition |

|---|---|---|---|

| Nicotinamide | ~210 | ~260 | π → π |

| Isonicotinic Acid | ~214 | ~264 | π → π |

| This compound (Expected) | ~210-220 | ~260-270 | π → π* |

X-ray Diffraction for Crystal Structure Analysis

The process involves irradiating a single, high-quality crystal with a monochromatic beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. The geometric arrangement and intensity of these spots are directly related to the arrangement of atoms within the crystal. By analyzing this pattern, the crystal's unit cell dimensions, symmetry (space group), and the precise coordinates of each atom can be determined.

Although a specific crystal structure for this compound is not publicly available in crystallographic databases like the Cambridge Structural Database (CSD), the expected analysis would provide key structural information. re3data.orgcam.ac.uk This would include confirmation of the pyridine ring's planarity, the geometry of the amidine and methyl groups, and the location of the hydrochloride counter-ion, which is typically involved in hydrogen bonding with the nitrogen atoms of the primary molecule. This information is invaluable for understanding the compound's physicochemical properties and its potential interactions with biological targets.

Table 2: Representative Crystallographic Data for a Small Organic Hydrochloride Salt This table is an illustrative example of the data that would be obtained from an X-ray diffraction study, as specific data for this compound is not available.

| Parameter | Illustrative Value |

|---|---|

| Chemical Formula | C₇H₁₀ClN₃ |

| Formula Weight | 171.63 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.512(3) |

| b (Å) | 12.345(5) |

| c (Å) | 9.876(4) |

| β (°) | 105.2(1) |

| Volume (ų) | 1001.5(7) |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.138 |

Electrophoretic Techniques (e.g., Capillary Electrophoresis)

Electrophoretic techniques separate molecules based on their differential migration in an electric field. Capillary electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of charged species like this compound. Due to the basic nitrogen atoms in the pyridine ring and amidine group, this compound will be protonated and carry a positive charge in acidic to neutral buffer systems.

In a typical Capillary Zone Electrophoresis (CZE) setup, a fused-silica capillary is filled with a background electrolyte (BGE) or buffer. A small plug of the sample is introduced, and a high voltage is applied across the capillary. Cations, such as the protonated form of 3-Methyl-isonicotinamidine, will migrate towards the cathode (negative electrode). The separation is based on the charge-to-size ratio of the analytes. CZE offers several advantages, including high separation efficiency (resulting in very sharp peaks), short analysis times, and minimal consumption of sample and reagents. mdpi.comnih.gov

Detection is typically performed using on-column UV-Vis absorption, leveraging the chromophoric nature of the pyridine ring. The detection wavelength would be set at one of the compound's absorption maxima (e.g., ~265 nm) to ensure high sensitivity. This technique can be used for purity assessment, stability studies, and the quantitative analysis of the compound.

Table 3: Proposed Capillary Zone Electrophoresis Method Parameters This table outlines a potential CZE method for the analysis of this compound based on standard practices.

| Parameter | Proposed Condition |

|---|---|

| Instrument | Capillary Electrophoresis System with UV Detector |

| Capillary | Fused-silica, 50 µm i.d., 60 cm total length |

| Background Electrolyte (BGE) | 50 mM Phosphate buffer, pH 4.5 |

| Applied Voltage | +20 kV |

| Injection Mode | Hydrodynamic (50 mbar for 5 seconds) |

| Detection | UV absorbance at 265 nm |

| Expected Migration Time | < 10 minutes |

| Expected Efficiency | > 100,000 theoretical plates |

Method Development and Validation for Research Applications

For any analytical method to be considered reliable for research, it must undergo a thorough development and validation process. This ensures the method is suitable for its intended purpose, providing accurate, reproducible, and specific results. The validation process is typically guided by the International Council for Harmonisation (ICH) guidelines, such as Q2(R2). ijsrst.comactascientific.comeuropa.eu For a compound like this compound, a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is often developed.

Method Development: The goal is to create a method that can separate the main compound from any potential impurities or degradation products. This involves optimizing parameters such as the stationary phase (e.g., C18 column), mobile phase composition (e.g., acetonitrile/water with a buffer), flow rate, and detector wavelength.

Forced Degradation Studies: To ensure the method is stability-indicating, the compound is subjected to stress conditions, including acid hydrolysis, base hydrolysis, oxidation, and thermal stress. The analytical method must be able to resolve the intact drug from any products formed during this degradation.

Method Validation: Once developed, the method is validated by assessing a series of key performance characteristics:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value, often determined by spike/recovery studies.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Table 4: Illustrative Validation Parameters and Acceptance Criteria for an HPLC Method This table provides typical results for a validated research-grade HPLC method as per ICH guidelines.

| Parameter | Acceptance Criterion | Illustrative Result |

|---|---|---|

| Linearity: Assessed over a range of concentrations (e.g., 5-150 µg/mL). A plot of concentration vs. peak area is generated. | ||

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | 0.9998 |

| Accuracy: Determined by analyzing samples of known concentration (spiked samples) at three levels (e.g., 80%, 100%, 120%). | ||

| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |

| Precision: Evaluated through repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days). | ||

| Precision (RSD%) | ≤ 2.0% | Repeatability: 0.8% Intermediate: 1.3% |

| LOD & LOQ: Determined based on the signal-to-noise ratio (S/N) of the detector response (typically 3:1 for LOD and 10:1 for LOQ). | ||

| LOD / LOQ | Signal-to-Noise Ratio ≥ 3 / ≥ 10 | 0.05 µg/mL / 0.15 µg/mL |

| Robustness: Assessed by making small, deliberate changes to method parameters like mobile phase pH (±0.2 units) and column temperature (±5 °C). | ||

| Robustness | System suitability parameters pass | Passed |

Future Research Directions and Applications

Design and Synthesis of Next-Generation Amidine Derivatives

The future exploration of 3-Methyl-isonicotinamidine hydrochloride will heavily rely on the strategic design and synthesis of next-generation derivatives to build a comprehensive structure-activity relationship (SAR) library. The core objective is to systematically modify the parent structure to enhance potency, selectivity, and pharmacokinetic properties.

A primary synthetic route that could be adapted for generating a library of derivatives involves a multi-step process starting from 3-methyl-isonicotinic acid. This could be converted to the corresponding methyl ester, followed by amidation to yield 3-methyl-isonicotinamide. Subsequent dehydration would produce the nitrile, which can then be converted to the imidate and finally reacted with an appropriate amine to yield the desired amidine derivatives. An alternative and efficient approach could be a one-pot three-component reaction, which has been successfully employed for the synthesis of other novel amidine compounds. frontiersin.org

Future synthetic strategies should focus on several key areas of modification:

Substitution on the Pyridine (B92270) Ring: Introducing various functional groups (e.g., halogens, alkoxy, nitro groups) at other available positions on the pyridine ring could significantly impact electronic properties and target binding.

Modification of the Amidine Group: N-alkylation or N-arylation of the amidine moiety can influence the compound's basicity and hydrogen bonding capacity, which are often critical for biological activity. nih.gov

Introduction of Diverse Side Chains: Attaching various aliphatic and aromatic side chains to the amidine nitrogen atoms can explore new binding pockets and improve properties such as lipophilicity.

The following table illustrates a hypothetical library of next-generation derivatives that could be synthesized to explore these chemical spaces.

| Derivative ID | R1-Substituent (Pyridine Ring) | R2-Substituent (Amidine Nitrogen) | R3-Substituent (Amidine Nitrogen) | Synthetic Method |

| 3MIA-001 | H | H | H | Pinner Reaction |

| 3MIA-002 | 5-Chloro | H | H | Pinner Reaction |

| 3MIA-003 | H | Methyl | H | One-pot three-component |

| 3MIA-004 | H | H | Phenyl | One-pot three-component |

| 3MIA-005 | 5-Methoxy | Ethyl | Ethyl | Pinner Reaction |

Advanced Mechanistic Elucidation of Biological Actions

A critical future direction will be to unravel the precise molecular mechanisms by which this compound and its derivatives exert their biological effects. Given the known activities of related amidine compounds, initial investigations could focus on their potential as antimicrobial, anticancer, and anti-inflammatory agents. nih.gov

For instance, many amidine-containing compounds are known to act as DNA minor groove binders, a mechanism that can disrupt DNA replication and transcription in cancer cells and pathogens. acs.org Future studies should employ biophysical techniques such as circular dichroism, fluorescence spectroscopy, and isothermal titration calorimetry to investigate the binding of 3-Methyl-isonicotinamidine derivatives to DNA.

Furthermore, the amidine functional group is a known pharmacophore for various enzymes and receptors. For example, some amidine derivatives have shown inhibitory activity against sphingosine (B13886) kinases, which are implicated in cancer and inflammatory diseases. nih.gov A proposed research plan for mechanistic elucidation is outlined below:

| Research Area | Proposed Methodologies | Potential Targets |

| Anticancer | DNA binding assays, Topoisomerase inhibition assays, Kinase profiling | DNA, Topoisomerase I/II, Sphingosine Kinases |

| Antimicrobial | Minimum Inhibitory Concentration (MIC) assays, Bacterial DNA gyrase inhibition assays | Bacterial DNA, DNA gyrase |

| Anti-inflammatory | Cyclooxygenase (COX) inhibition assays, Cytokine release assays in immune cells | COX-1/COX-2, Pro-inflammatory cytokine pathways |

Development of Novel Therapeutic Lead Compounds

The insights gained from SAR studies and mechanistic elucidation will be instrumental in developing novel therapeutic lead compounds. A "lead" is a compound that demonstrates promising biological activity and serves as a starting point for further optimization into a drug candidate. technologynetworks.com

The process of lead identification will involve screening the synthesized library of 3-Methyl-isonicotinamidine derivatives in a panel of relevant biological assays. For example, compounds showing potent anticancer activity could be further evaluated for their selectivity towards cancer cells over normal cells.

A hypothetical screening cascade for identifying a lead compound for anticancer applications is presented below:

| Screening Stage | Assay Type | Primary Endpoint | Criteria for Advancement |

| Primary Screen | Cell viability assay (e.g., MTT) against a panel of cancer cell lines | IC50 (50% inhibitory concentration) | IC50 < 10 µM in at least one cell line |

| Secondary Screen | Selectivity assay against a non-cancerous cell line | Selectivity Index (SI = IC50 in normal cells / IC50 in cancer cells) | SI > 10 |

| Mechanism of Action | DNA binding and topoisomerase inhibition assays | Evidence of target engagement | Confirmed mechanism of action |

| Lead Nomination | In vivo efficacy in a mouse xenograft model | Tumor growth inhibition | Significant tumor growth inhibition at a well-tolerated dose |

Integration of Omics Data in Amidine Research

To gain a holistic understanding of the biological effects of this compound and its derivatives, the integration of multi-omics data will be crucial. nih.gov Omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, provide a comprehensive view of the molecular changes within a biological system in response to a compound. mdpi.com

For instance, transcriptomic analysis (e.g., RNA-sequencing) of cancer cells treated with a lead amidine compound could reveal the downstream signaling pathways that are modulated. Proteomic studies could identify the specific protein targets that are differentially expressed or post-translationally modified. Metabolomic profiling could uncover alterations in cellular metabolism, providing further insights into the compound's mechanism of action.

The integration of these different omics datasets can be challenging but offers the potential to identify novel biomarkers of drug response and to uncover unexpected therapeutic applications. nih.gov

Emerging Analytical Technologies for High-Throughput Screening

The discovery of novel lead compounds from a large library of 3-Methyl-isonicotinamidine derivatives will necessitate the use of high-throughput screening (HTS) technologies. nih.gov HTS allows for the rapid testing of thousands of compounds in a cost-effective and efficient manner.

Future research in this area should leverage emerging analytical technologies to enhance the speed and information content of HTS campaigns. Some of these technologies include:

High-Content Screening (HCS): This technology combines automated microscopy with sophisticated image analysis to simultaneously measure multiple cellular parameters, providing a more detailed picture of a compound's effects.

Mass Spectrometry-Based HTS: Recent advances in mass spectrometry, such as acoustic mist ionization, allow for ultra-fast screening of biochemical assays without the need for labels or antibodies.

DNA-Encoded Libraries (DELs): This technology involves the synthesis of massive libraries of compounds, each tagged with a unique DNA barcode. Screening is performed by affinity selection against a target protein, followed by sequencing to identify the hits. technologynetworks.com

The adoption of these advanced screening technologies will be critical for efficiently navigating the chemical space of 3-Methyl-isonicotinamidine derivatives and identifying promising candidates for further drug development.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling and storing 3-Methyl-isonicotinamidine hydrochloride in laboratory settings?

- Methodological Answer :

- Handling : Conduct all work in a well-ventilated fume hood to avoid inhalation of vapors. Use nitrile gloves (tested for permeability per EN 374 standards), safety goggles, and lab coats. Avoid skin contact, and ensure grounding to prevent electrostatic discharge .

- Storage : Store in sealed containers under inert gas (e.g., argon) at 2–8°C. Separate from oxidizers, heat, and light. Monitor container integrity to prevent moisture ingress .

- Spill Management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste. Avoid water rinsing to prevent contamination of drains .

Q. How can researchers quantify this compound in experimental samples?

- Methodological Answer :

- HPLC Protocol :

| Parameter | Specification |

|---|---|

| Column | Kromasil C18 (150 mm × 4.6 mm, 5 µm) |

| Mobile Phase | 0.03 M KH₂PO₄:MeOH (70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 207 nm |

| Linearity Range | 1.09–10.90 µg/mL (r² ≥ 0.999) |

- Validate with recovery studies (e.g., 98–101% recovery, RSD <2%) and use internal standards for matrix correction .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in biological activity data for this compound derivatives?

- Methodological Answer :

- Dose-Response Analysis : Perform IC₅₀/EC₅₀ assays with ≥8 concentration points (e.g., 1 nM–100 µM) to confirm potency thresholds.

- Selectivity Profiling : Use orthogonal assays (e.g., SPR, enzymatic activity) to rule off-target effects. For example, test selectivity against related receptors (e.g., RORα/β for kinase inhibitors) .

- Data Triangulation : Cross-validate results with structural analogs (e.g., methylated vs. halogenated derivatives) to identify structure-activity relationships (SAR) .

Q. How can the stability of this compound be optimized in aqueous formulations?

- Methodological Answer :

- Accelerated Stability Testing :

| Condition | Parameters |

|---|---|

| Temperature | 25°C, 40°C |

| Humidity | 60% RH, 75% RH |

| Time Points | 0, 1, 3, 6 months |

- Use lyophilization for long-term storage. Add stabilizers (e.g., 0.1% ascorbic acid) to prevent oxidation. Monitor degradation via LC-MS for byproduct identification .

Q. What synthetic routes are effective for modifying the 3-Methyl-isonicotinamidine backbone while maintaining bioactivity?

- Methodological Answer :

- Stepwise Functionalization :

Amination : React with NH₃/MeOH under reflux (12 h, 60°C) to introduce primary amines.

Halogenation : Use N-chlorosuccinimide (NCS) in DMF at 0°C for selective chlorination.

Purification : Employ flash chromatography (silica gel, CH₂Cl₂:MeOH 9:1) followed by recrystallization (EtOH/H₂O) to isolate ≥95% pure products .

Q. How should researchers design in vivo studies to evaluate the pharmacokinetics of this compound?

- Methodological Answer :

- Dosing Regimen : Administer intravenously (1–5 mg/kg) and orally (10–50 mg/kg) in rodent models.

- Sampling : Collect plasma at 0.25, 0.5, 1, 2, 4, 8, 12, 24 h post-dose.

- Analytics : Quantify using LC-MS/MS with a lower limit of quantification (LLOQ) of 1 ng/mL. Calculate AUC, Cₘₐₓ, t₁/₂, and bioavailability (F%) .

Data Analysis and Reporting

Q. What statistical approaches are recommended for interpreting dose-dependent toxicity data?

- Methodological Answer :

- Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves (Hill slope = 1).

- Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Report 95% confidence intervals for IC₅₀ values .

Q. How can researchers validate the purity of synthesized this compound batches?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.